molecular formula C9H10ClNO2 B1362469 N-(3-Chloro-4-methoxyphenyl)acetamide CAS No. 7073-42-9

N-(3-Chloro-4-methoxyphenyl)acetamide

Cat. No.: B1362469
CAS No.: 7073-42-9
M. Wt: 199.63 g/mol
InChI Key: WNOVNNUWOUKIOL-UHFFFAOYSA-N
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Description

Overview of N-Arylacetamides as Fundamental Chemical Structures in Contemporary Research

N-arylacetamides, characterized by an acetamide (B32628) group linked to an aromatic ring, are a cornerstone of modern chemical and pharmaceutical research. nih.gov This structural motif is a key intermediate in the synthesis of a wide array of agrochemicals, medicinal compounds, and pharmaceuticals. nih.gov The versatility of the N-arylacetamide scaffold allows for extensive functionalization, enabling the development of molecules with tailored biological activities.

Academic research has demonstrated the broad therapeutic potential of N-arylacetamide derivatives. They have been investigated as potent inhibitors of various enzymes, a critical approach in drug discovery. For instance, specific derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes relevant to managing diabetes mellitus. nih.gov Other research has established the role of N-arylacetamides in the inhibition of urease, an enzyme linked to bacterial infections, and as potential inhibitors for SARS-CoV-2. royalsocietypublishing.org Furthermore, studies have explored their application as anti-tubercular agents, with some compounds showing greater potency than existing first-line drugs. nih.gov Beyond medicinal chemistry, these compounds serve as versatile precursors for synthesizing more complex heterocyclic systems, such as thienopyridines, and have been studied for their potential in developing optoelectronic materials. acs.orgmdpi.com

Area of Research Application of N-Arylacetamides Reference
Medicinal ChemistryEnzyme Inhibition (α-glucosidase, α-amylase, urease, SARS-CoV-2) nih.govroyalsocietypublishing.org
Infectious DiseaseDevelopment of Anti-tubercular Agents nih.gov
Organic SynthesisPrecursors for Heterocyclic Compounds (e.g., Thienopyridines) acs.org
Materials ScienceBuilding Blocks for Potential Optoelectronic Devices mdpi.com
AgrochemicalsIntermediates in the Synthesis of Agricultural Compounds nih.gov

Contextualization of Halogenated and Methoxylated Anilide Derivatives in Organic Synthesis

The specific chemical personality of N-(3-Chloro-4-methoxyphenyl)acetamide is largely defined by the chloro and methoxy (B1213986) substituents on its aniline-derived ring. The presence of such groups is a common strategy in organic synthesis to modulate the reactivity and properties of aromatic compounds.

Halogenated aromatic compounds, including halogenated anilines, are ubiquitous and critically important building blocks in synthesis. nih.gov The halogen atom can serve as a directing group in electrophilic aromatic substitution reactions and, more significantly, acts as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated anilines are also used as intermediates where the halogen may serve as a temporary protecting or directing group before being removed via hydrodehalogenation. researchgate.net While long considered to be exclusively synthetic, recent discoveries have identified halogenated anilines as natural products biosynthesized by marine microalgae, highlighting their relevance in the natural world. nih.gov

Methoxylated anilide derivatives are also of great importance. The methoxy group (–OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. In the case of this compound, the methoxy group is positioned para to the acetamide group and meta to the chlorine atom. This electronic influence, combined with the electron-withdrawing and ortho-, para-directing nature of the chlorine atom, creates a unique pattern of reactivity on the aromatic ring, allowing for selective transformations at other positions. The presence of electron-rich methoxy-substituted anilines has been shown to be advantageous in certain photoinduced reactions. acs.org

Current Research Trajectories and Academic Significance of the this compound Scaffold

The this compound scaffold serves primarily as a valuable intermediate and building block in the synthesis of more complex molecules for academic research. Its chemical identity is well-defined, allowing for its reliable use in multi-step synthetic pathways.

Identifier Value
CAS Number 7073-42-9 chemscene.comstenutz.eusynhet.com
Molecular Formula C₉H₁₀ClNO₂ chemscene.com
Molecular Weight 199.63 g/mol chemscene.com
Synonyms 3'-Chloro-4'-methoxyacetoanilide chemscene.comstenutz.eu
SMILES CC(NC1=CC(Cl)=C(OC)C=C1)=O chemscene.com
InChIKey WNOVNNUWOUKIOL-UHFFFAOYSA-N stenutz.eu

Current research trajectories leverage this specific substitution pattern for the targeted design of novel compounds. The scaffold has been incorporated into larger, more complex molecules with potential biological activities. For example, a derivative, N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, has been investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects. This demonstrates the utility of the this compound moiety as a foundational piece in constructing pharmacologically active agents.

Furthermore, the scaffold is used in early discovery research as a precursor for unique chemical entities. The availability of derivatives like N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide for research purposes indicates its role in exploring new chemical space. sigmaaldrich.com The academic significance of this compound lies not in its direct application, but in its role as an enabling tool for synthetic chemists to build molecular complexity and investigate structure-activity relationships in the pursuit of new functional molecules.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOVNNUWOUKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220985
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-42-9
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
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Record name 3'-CHLORO-4'-METHOXYACETANILIDE
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Advanced Spectroscopic Characterization and Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectral Analysis for Molecular Environment Assessment

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum provides information based on chemical shift (δ), integration (relative number of protons), and signal splitting (spin-spin coupling), which reveals adjacent non-equivalent protons.

For N-(3-Chloro-4-methoxyphenyl)acetamide, the ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments:

Amide Proton (-NH-) : A single proton attached to the nitrogen atom, typically appearing as a broad singlet in the downfield region (δ 8.0-10.0 ppm). Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (-C₆H₃-) : The trisubstituted benzene (B151609) ring contains three protons in unique chemical environments.

One proton is adjacent to the chloro and acetamido groups, expected to appear as a doublet.

Another proton is situated between the methoxy (B1213986) group and a hydrogen, likely appearing as a doublet of doublets.

The third aromatic proton, located between the chloro group and a hydrogen, would also present as a doublet of doublets. These signals are typically found in the aromatic region (δ 6.8-7.8 ppm).

Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group will produce a sharp singlet, typically appearing in the range of δ 3.8-4.0 ppm.

Acetyl Protons (-COCH₃) : The three equivalent protons of the acetyl methyl group will also generate a sharp singlet, generally found further upfield (δ 2.0-2.3 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-NH (Amide)
~7.7Doublet1HAromatic C-H
~7.5Doublet of Doublets1HAromatic C-H
~7.0Doublet of Doublets1HAromatic C-H
~3.9Singlet3H-OCH₃ (Methoxy)
~2.1Singlet3H-COCH₃ (Acetyl)

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The structure of this compound contains nine carbon atoms, but due to symmetry, the ¹³C NMR spectrum is expected to display eight distinct signals:

Carbonyl Carbon (-C=O) : The amide carbonyl carbon is the most deshielded and appears significantly downfield, typically in the δ 168-172 ppm region.

Aromatic Carbons (-C₆H₃-) : Six carbons constitute the benzene ring.

The carbon atom bonded to the methoxy group (C-O).

The carbon atom bonded to the nitrogen atom (C-N).

The carbon atom bonded to the chlorine atom (C-Cl).

Three carbons bonded to hydrogen atoms (C-H). These signals are expected in the δ 110-155 ppm range.

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group typically resonates in the δ 55-60 ppm range.

Acetyl Carbon (-COCH₃) : The methyl carbon of the acetyl group is found in the upfield region, usually around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~169-C=O (Amide)
~150-155Aromatic C-O
~130-135Aromatic C-N
~125-130Aromatic C-Cl
~110-125Aromatic C-H (x3)
~56-OCH₃ (Methoxy)
~24-COCH₃ (Acetyl)

Two-Dimensional NMR Correlations (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning each signal to a specific atom and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, allowing for their definitive assignment relative to one another. No other cross-peaks would be expected, as the amide, methoxy, and acetyl protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental for assigning the signals of protonated carbons. Cross-peaks would be observed between the aromatic proton signals and their corresponding aromatic carbon signals, as well as between the methoxy protons and the methoxy carbon, and the acetyl protons and the acetyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key expected correlations include:

The amide proton (-NH) showing a correlation to the carbonyl carbon (-C=O) and aromatic carbons.

The acetyl protons (-COCH₃) showing a strong correlation to the carbonyl carbon (-C=O).

The methoxy protons (-OCH₃) correlating to the aromatic carbon to which the group is attached (C-O).

Aromatic protons showing correlations to neighboring carbons, which helps piece together the substitution pattern on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of the molecule's functional groups, providing a characteristic "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide (Secondary)
~3100-3000C-H Stretch (sp²)Aromatic Ring
~2950-2850C-H Stretch (sp³)Methoxy & Acetyl Groups
~1670C=O Stretch (Amide I)Amide
~1600, ~1500C=C StretchAromatic Ring
~1550N-H Bend (Amide II)Amide
~1250C-O Stretch (Asymmetric)Aryl-Alkyl Ether
~1050C-O Stretch (Symmetric)Aryl-Alkyl Ether
~800-700C-Cl StretchChloro Aromatic

The presence of a strong band around 1670 cm⁻¹ (Amide I) is indicative of the carbonyl group, while the N-H stretching and bending vibrations confirm the secondary amide linkage. Aromatic C=C stretching bands and the strong C-O stretching bands from the methoxy group further corroborate the structure.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the benzene ring, typically a very strong and sharp band around 1000 cm⁻¹, provides a clear fingerprint of the aromatic core. Aromatic C=C stretching vibrations around 1600 cm⁻¹ are also prominent.

C-Cl Vibration : The carbon-chlorine stretch, while visible in the IR, can also be observed in the Raman spectrum, typically in the 800-600 cm⁻¹ region.

Methyl Group Vibrations : Symmetric C-H bending and stretching modes of the methoxy and acetyl groups would be visible.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a unique fingerprint for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, these transitions primarily involve π and n electrons.

The UV-Vis spectrum of an aromatic acetamide (B32628) is characterized by absorptions arising from electronic transitions within the benzene ring and the acetamido group. The benzene ring is a chromophore, and its absorption bands are influenced by the nature and position of substituents. In the case of this compound, the methoxy (-OCH3) and acetamido (-NHCOCH3) groups act as auxochromes, modifying the absorption characteristics of the phenyl chromophore.

The electronic transitions typically observed in such systems are π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to the antibonding π* orbitals of the carbonyl group and the aromatic ring.

For this compound, the introduction of a chlorine atom at the 3-position is expected to further influence the electronic spectrum. Chlorine, being an electron-withdrawing group through induction but a weak π-donor through resonance, will likely cause an additional bathochromic shift in the π → π* transition. The expected electronic transitions and their hypothetical absorption maxima are summarized in the table below.

Electronic TransitionChromophoreExpected λmax (nm)
π → πSubstituted Phenyl Ring~250-260
n → πCarbonyl Group>280 (low intensity)

Data is inferred based on the analysis of structurally similar compounds.

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound upon changing the polarity of the solvent. This phenomenon provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the electronic ground state is polar due to the presence of the chloro, methoxy, and acetamido groups. Upon excitation to a π* state, there is often a redistribution of electron density, leading to a change in the dipole moment.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength (a blue shift).

For N-arylacetamides, the π → π* transition often exhibits positive solvatochromism, indicating a more polar excited state. It is anticipated that this compound would also display a bathochromic shift in its π → π* absorption band as the solvent polarity increases. The hypothetical solvatochromic effect is detailed in the table below.

SolventPolarity (Dielectric Constant)Expected λmax Shift
HexaneLowShorter Wavelength
Ethanol (B145695)HighLonger Wavelength

This table illustrates the expected trend based on general principles of solvatochromism for similar compounds.

Structural Elucidation and Solid State Architectural Analysis

Hirshfeld Surface Analysis

Quantification of Intermolecular Contacts and Their Relative Contributions

For the analogous compound, 2-chloro-N-(4-methoxyphenyl)acetamide, a detailed Hirshfeld analysis reveals a variety of intermolecular interactions that stabilize the crystal lattice. The primary interactions are N-H···O and C-H···O hydrogen bonds, which form layers of molecules. These layers are further linked by weaker C-H···Cl hydrogen bonds and C-H···π(ring) interactions, creating a three-dimensional structure. nih.govresearchgate.net

The relative contributions of the most significant intermolecular contacts for 2-chloro-N-(4-methoxyphenyl)acetamide are summarized in the table below. These percentages represent the area of the Hirshfeld surface corresponding to each type of contact.

Interaction TypeRelative Contribution (%)
C···H/H···C33.4
Cl···H/H···Cl20.0
O···H/H···O19.5

This data is for the isomeric compound 2-chloro-N-(4-methoxyphenyl)acetamide and serves as an illustrative example. nih.gov

Fingerprint Plot Analysis for Deconvolution of Specific Intermolecular Interactions

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a more detailed visualization of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions have characteristic appearances on these plots, allowing for their deconvolution.

For 2-chloro-N-(4-methoxyphenyl)acetamide, the fingerprint plot reveals the specific features of the dominant intermolecular interactions:

C···H/H···C Interactions: These appear as the most significant feature on the plot, consistent with their large contribution to the Hirshfeld surface. nih.gov

O···H/H···O Interactions: These are characterized by distinct spikes on the fingerprint plot, indicative of the strong N-H···O and C-H···O hydrogen bonds that form chains and layers within the crystal structure. nih.gov

Cl···H/H···Cl Interactions: These contacts are also clearly visible on the plot, corresponding to the weaker C-H···Cl hydrogen bonds that link the molecular layers. nih.gov

By examining these plots, researchers can gain a qualitative and quantitative understanding of the specific atomic pairs involved in the crystal packing and their geometric characteristics. researchgate.netresearchgate.netnih.gov

Polymorphism and Crystal Engineering Considerations (General principles applied to N-arylacetamides)

Factors Influencing Different Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. malvernpanalytical.comftloscience.com For N-arylacetamides, as with many pharmaceutical compounds, the existence of polymorphs can have profound implications for their physical and chemical properties, including solubility, melting point, and bioavailability. The formation of a particular polymorph is a delicate balance of thermodynamic and kinetic factors during the crystallization process.

Several key factors can influence the formation of different crystalline forms of N-arylacetamides:

Solvent Effects: The polarity, hydrogen-bonding capability, and geometry of the solvent can play a crucial role in directing the self-assembly of molecules into a specific crystal lattice. Different solvents can lead to the formation of different polymorphs or solvates.

Temperature and Supersaturation: The temperature of crystallization and the rate at which supersaturation is achieved can influence whether a kinetically or thermodynamically favored polymorph is formed. nih.gov

Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while favoring another, sometimes acting as a template for a specific crystal form.

Mechanical Stress: Grinding or applying pressure to a crystalline solid can induce polymorphic transformations.

The conformational flexibility of the acetamide (B32628) group and its ability to act as both a hydrogen bond donor and acceptor contribute to the potential for polymorphism in this class of compounds.

Strategies for Rational Crystal Design and Solid-State Modification

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For N-arylacetamides, several strategies can be employed to control polymorphism and modify their solid-state properties:

Co-crystallization: This involves crystallizing the target molecule with a second component (a coformer) to form a new crystalline phase with a unique structure and properties. The choice of coformer is critical and is often based on its ability to form robust and predictable intermolecular interactions, such as hydrogen bonds, with the target molecule.

Salt Formation: If the N-arylacetamide contains a sufficiently acidic or basic functional group, salt formation with a suitable counter-ion can be an effective way to generate a new, often more stable, crystalline form with improved properties.

Solvent Selection: A systematic screening of different solvents and solvent mixtures can be used to identify conditions that favor the crystallization of a desired polymorph. universityofgalway.ie

Control of Crystallization Conditions: Precise control over parameters such as temperature, cooling rate, and agitation can be used to selectively crystallize a specific polymorphic form. nih.gov

By understanding the interplay of intermolecular forces and the factors that govern crystallization, it is possible to apply these crystal engineering principles to rationally design N-arylacetamides with optimized solid-state properties for various applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of acetamide (B32628) derivatives. nih.govresearchgate.net Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid functional (B3LYP), combined with various basis sets like 6-31G(d) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.neteurjchem.com

The first step in most quantum chemical studies is the full optimization of the molecular geometry to find the minimum energy conformation on the potential energy surface. nih.gov For N-(3-Chloro-4-methoxyphenyl)acetamide, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional structure.

Theoretical calculations for related acetamide structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide, reveal key structural features that are likely analogous in the target molecule. For instance, the methoxy (B1213986) group is typically found to be nearly coplanar with the phenyl ring, facilitating electron delocalization. nih.gov In contrast, the acetamido group is generally twisted out of the phenyl ring's plane. nih.gov The planarity around the amide nitrogen atom, indicated by the sum of its bond angles approaching 360°, suggests sp² hybridization. nih.gov Harmonic vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. nih.gov

Table 1: Representative Theoretical Geometric Parameters for Acetamide Derivatives

Parameter Description Typical Value
Dihedral Angle (Phenyl-Acetamido) Twist of the amide group relative to the phenyl ring ~28-30°
C-O-C-H (Methoxy) Torsion Angle Orientation of the methyl group relative to the ring ~170-180° (near planar)
Sum of Angles at N atom Indicates hybridization and planarity ~360.0° (sp² hybridized)

Note: This table presents typical values observed in closely related structures as specific experimental or calculated data for this compound were not available in the searched literature. The values are based on findings for similar N-arylacetamides. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule is highly polarizable and has high chemical reactivity, meaning it can be easily excited. nih.govnih.gov Conversely, a large energy gap suggests high stability and low reactivity, classifying the molecule as "hard." nih.gov In this compound, the HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the acetamide group and the aromatic ring. This distribution shows that intramolecular charge transfer can occur from the phenyl ring to the acetamide moiety upon electronic excitation. nih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction. researchgate.net

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity for softer molecules. researchgate.net

Local reactivity can be assessed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and stability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to charge transfer
Global Softness (S) 1 / η Measure of molecular reactivity
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Electron-attracting power
Electrophilicity Index (ω) μ² / 2η Propensity to accept electrons

This table outlines the key global reactivity descriptors and their calculation based on frontier orbital energies. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for interpreting the electronic structure of a molecule beyond simple Lewis structures. nih.gov It provides a detailed picture of electron delocalization, intramolecular charge transfer, and the nature of intermolecular interactions. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate negative potential, rich in electron density (e.g., around lone pairs of oxygen and nitrogen atoms). These are the most likely sites for electrophilic attack. researchgate.netnih.gov

Blue Regions: Indicate positive potential, which is electron-deficient (e.g., around hydrogen atoms, particularly the amide N-H). These regions are susceptible to nucleophilic attack. researchgate.netnih.gov

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom of the acetamide group and the oxygen of the methoxy group, making them primary sites for hydrogen bonding and other electrophilic interactions. nih.gov A region of positive potential would be located around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. nih.gov

DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.gov The resulting theoretical spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A crucial part of this analysis is the Potential Energy Distribution (PED), which provides a quantitative description of how each internal coordinate (e.g., bond stretching, angle bending) contributes to each normal vibrational mode. nih.gov This allows for unambiguous assignments of characteristic bands, such as the C=O stretch (Amide I band), N-H in-plane bending coupled with C-N stretch (Amide II band), and various vibrations of the substituted phenyl ring. researchgate.net

Table 3: List of Compounds

Compound Name
This compound
2-chloro-N-(4-methoxyphenyl)acetamide

Molecular Dynamics Simulations

Conformational Analysis and Dynamic Behavior in Simulated Environments

The conformational properties of the closely related 2-chloro-N-(4-methoxyphenyl)acetamide have been elucidated through crystal structure analysis. In its crystalline state, the molecule exhibits a distinct spatial arrangement of its constituent functional groups. The methoxy group is observed to be nearly coplanar with the phenyl ring. nih.gov This planarity is indicated by a C7—C6—O2—C9 torsion angle of -174.61(10)°. nih.gov

In contrast, the acetamido group is significantly twisted out of the plane of the phenyl ring. nih.gov The dihedral angle between the mean plane of the phenyl ring and the plane defined by the acetamido group is 28.87(5)°. nih.gov This twisted conformation is a key aspect of the molecule's static structure and would be a primary focus in analyzing its dynamic behavior in a simulated environment. Molecular dynamics simulations would explore the rotational energy barriers around the C-N amide bond and the phenyl-nitrogen bond, revealing the flexibility of this dihedral angle in solution and the potential for different conformational states.

The conformation of the haloacetamide portion is noted to be quite similar across related structures, suggesting that this twisted geometry is a stable and common feature. nih.gov The sum of the angles around the nitrogen atom is 360.0(9)°, indicating sp² hybridization and a planar geometry for the nitrogen center. nih.gov Another important conformational feature is the +synclinal (+gauche) conformation about the C1-C2 bond, with a Cl1—C1—C2—O1 torsion angle of 52.89(12)°. nih.gov

In a simulated dynamic environment, it would be expected that these torsion and dihedral angles would fluctuate around their equilibrium values observed in the crystal structure. The methoxy group's orientation, while nearly planar in the crystal, might exhibit more rotational freedom in solution. Similarly, the degree of twist of the acetamido group could be influenced by the solvent environment, with different conformers potentially being stabilized by solvent interactions.

Table 1: Key Torsional and Dihedral Angles in 2-chloro-N-(4-methoxyphenyl)acetamide

Atoms InvolvedAngle TypeValue (°)
C7—C6—O2—C9Torsion Angle-174.61(10)
Phenyl Ring - Acetamido GroupDihedral Angle28.87(5)
Cl1—C1—C2—O1Torsion Angle52.89(12)

Modeling Intermolecular Interactions and Solvation Effects

The intermolecular interactions of 2-chloro-N-(4-methoxyphenyl)acetamide in the solid state have been extensively characterized, providing a basis for understanding how this molecule would interact with itself and with solvent molecules in a simulated system. The crystal structure is stabilized by a network of hydrogen bonds and other weak interactions, forming a three-dimensional supramolecular assembly. nih.gov

Key intermolecular interactions identified include:

N—H⋯O Hydrogen Bonds: These interactions form helical chains of molecules. nih.gov

C—H⋯O Hydrogen Bonds: These bonds link the aforementioned chains, creating layers of molecules. nih.gov

C—H⋯Cl Hydrogen Bonds: These weaker interactions connect the layers of molecules. nih.gov

C—H⋯π(ring) Interactions: These also contribute to the linking of molecular layers. nih.gov

Table 2: Hirshfeld Surface Analysis of Intermolecular Interactions in 2-chloro-N-(4-methoxyphenyl)acetamide

Interaction TypeContribution to Surface Area (%)
C⋯H/H⋯C33.4
O⋯H/H⋯O19.5
Cl⋯H/H⋯Cl20.0

The fingerprint plots from the Hirshfeld analysis visually confirm the significance of these interactions. Bright-red spots on the d_norm surface highlight the N—H⋯O hydrogen bonds, while fainter spots indicate the C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov

In a molecular dynamics simulation, particularly in a polar solvent like water or ethanol (B145695), the solvation effects would be modeled by observing the formation and dynamics of hydrogen bonds between the solute and solvent molecules. The amide group's N-H and C=O moieties would be expected to be strong hydrogen bond donors and acceptors, respectively, leading to a well-defined solvation shell. The methoxy group's oxygen atom and the chlorine atom would also participate in interactions with the solvent. The simulations would allow for the calculation of properties such as the radial distribution function to describe the structure of the solvent around the solute and the average number and lifetime of solute-solvent hydrogen bonds.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of N-(3-Chloro-4-methoxyphenyl)acetamide is activated towards electrophilic aromatic substitution (EAS), but the regiochemical outcome is controlled by the directing effects of the three existing substituents.

The outcome of EAS reactions is determined by the cumulative influence of the acetamido (-NHCOCH₃), methoxy (B1213986) (-OCH₃), and chloro (-Cl) groups. All three are ortho-, para-directors. stackexchange.comcsun.eduorganicchemistrytutor.com However, they differ significantly in their activating and deactivating strengths.

Methoxy (-OCH₃) group: A strongly activating group due to the resonance donation of an oxygen lone pair. organicchemistrytutor.com

Acetamido (-NHCOCH₃) group: A moderately activating group. Its activating potential, derived from the nitrogen lone pair, is diminished by resonance with the carbonyl group. stackexchange.comunizin.org

Chloro (-Cl) group: A deactivating group due to its strong inductive electron withdrawal, but it directs ortho- and para- due to lone pair donation via resonance. csun.edu

The available positions for substitution on the ring are C-2, C-5, and C-6.

Substitution at C-2: Directed ortho to the acetamido group and ortho to the chloro group. This position is sterically hindered and electronically deactivated by the adjacent chloro group.

Substitution at C-5: Directed ortho to the acetamido group and para to the strongly activating methoxy group. This position is strongly favored. The directing effects of the two activating groups are synergistic for this position.

Substitution at C-6: Directed meta to the acetamido group, ortho to the methoxy group, and para to the chloro group. While activation from the methoxy group is present, it is generally less favored than the C-5 position which benefits from the combined directing influence of two activating groups.

Therefore, electrophilic substitution is predicted to occur predominantly at the C-5 position. This is consistent with related reactions, such as the nitration of p-methoxyacetanilide, which yields the nitro product ortho to the acetamido group and meta to the methoxy group, demonstrating the powerful directing effect of the acetamido group into the adjacent position. google.com

ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄N-(3-Chloro-4-methoxy-5-nitrophenyl)acetamide
BrominationBr₂, FeBr₃ or CH₃COOHN-(5-Bromo-3-chloro-4-methoxyphenyl)acetamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-(5-Acyl-3-chloro-4-methoxyphenyl)acetamide
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions.

Oxidation and Reduction Profiles

The oxidation and reduction behavior of this compound is dependent on the specific reagents and conditions employed.

Oxidation: The molecule is relatively stable to mild oxidizing agents. The electron-rich nature of the phenyl ring, conferred by the methoxy and acetamido groups, makes it potentially susceptible to degradation or polymerization under harsh oxidative conditions, which could lead to the formation of quinone-type structures or ring cleavage. The nitrogen atom of the amide itself is generally not easily oxidized.

Reduction: The acetamide (B32628) functional group and the chlorinated methoxyphenyl ring are stable under typical catalytic hydrogenation conditions (e.g., H₂/Pd) or with metal/acid reducing systems (e.g., Fe/HCl) that are commonly used for the reduction of aromatic nitro groups. google.com Should an electrophilic nitration be performed on the molecule, the resulting nitro group could be selectively reduced to an amino group without affecting the chloro, methoxy, or acetamide functionalities.

Advanced Derivatives and Analogs Research Based on the N 3 Chloro 4 Methoxyphenyl Acetamide Scaffold

Systematic Structural Modifications for Chemical Space Exploration

The N-(3-chloro-4-methoxyphenyl)acetamide scaffold serves as a foundational structure for the exploration of chemical space through systematic modifications. These alterations, targeting either the peripheral phenyl ring or the core acetamide (B32628) moiety, are crucial for tuning the molecule's physicochemical properties and biological interactions.

The phenyl ring of this compound is decorated with two key substituents that significantly influence its electronic properties. The chlorine atom at the meta-position acts as an electron-withdrawing group, while the methoxy (B1213986) group at the para-position is electron-donating. vulcanchem.com This specific arrangement modulates the reactivity and potential biological interactions of the molecule. vulcanchem.com

Research into related N-aromatic amides demonstrates that altering the position of these substituents can have profound effects on the molecule's conformation. For instance, in studies of various chlorophenyl acetamides, the conformation of the N-H bond relative to the chloro substituent was found to be dependent on the chlorine's position (ortho, meta, or para). nih.gov In N-(3-chlorophenyl)acetamide, the N-H bond conformation is anti to the meta-chloro substituent. nih.gov Such conformational changes can significantly impact how the molecule fits into a biological target.

Beyond positional alterations, changing the chemical nature of the substituents is a key strategy. Replacing the para-methoxy group with other functionalities introduces new electronic and hydrogen-bonding capabilities. For example, the analog N-(3-Chloro-4-hydroxyphenyl)acetamide features a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, unlike the methoxy group's single acceptor capability. researchgate.net Similarly, substituting the methoxy group with a fluorine atom, as in N-(3-Chloro-4-fluorophenyl)acetamide, alters the electronic profile and can affect the dihedral angle between the benzene (B151609) ring and the acetamide side chain. nih.gov

Table 1: Phenyl Ring Modifications of the N-(Aryl)acetamide Scaffold and Their Structural Features

Compound NameModification from Parent ScaffoldKey Structural FeatureReference
N-(3-chlorophenyl)acetamideMethoxy group removed; Chloro at metaN-H bond is anti to the meta-chloro group nih.gov
N-(3-Chloro-4-hydroxyphenyl)acetamideMethoxy group replaced with HydroxylIntroduces hydrogen bond donor capability researchgate.net
N-(3-Chloro-4-fluorophenyl)acetamideMethoxy group replaced with FluorineAlters electronic profile and dihedral angle nih.gov

The acetamide moiety is not merely a passive linker but an active site for chemical modification, enabling the attachment of diverse functional groups and complex molecular systems. A common and highly effective strategy for this purpose is the synthesis of an activated intermediate, N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide. vulcanchem.com This intermediate contains a reactive C-Cl bond, making it an excellent electrophile for nucleophilic substitution reactions, thereby serving as a gateway to a vast array of derivatives. vulcanchem.comresearchgate.net

Table 2: Examples of Modifications to the Acetamide Moiety

Modification TypeReagent/StrategyResulting MoietyReference
Activation for Nucleophilic SubstitutionReaction with 2-chloroacetyl chlorideN-(3-chloro-4-methoxyphenyl)-2-chloroacetamide vulcanchem.com
Carbonyl Group TransformationReaction with Lawesson's reagentThioamide vulcanchem.com

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Fragment

The activated intermediate, N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide, is a versatile precursor for the construction of more complex molecules where the core fragment is appended to a heterocyclic system. researchgate.netuea.ac.uk This approach has been used to synthesize a variety of derivatives containing biologically relevant heterocycles such as triazoles, pyridazines, and pyrido[2,3-d]pyrimidines.

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are well-established pharmacophores found in numerous therapeutic agents. frontiersin.orgraco.cat Both 1,2,3- and 1,2,4-triazole (B32235) isomers are utilized in medicinal chemistry. frontiersin.org The this compound scaffold has been successfully incorporated into complex triazole systems. A notable example is N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. sigmaaldrich.com The synthesis of such a molecule typically involves a nucleophilic substitution reaction between the N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide intermediate and a suitable mercapto-substituted 1,2,4-triazole.

Table 3: Example of a Triazole-Containing Derivative

Compound NameHeterocyclic SystemKey Structural FeaturesReference
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide1,2,4-TriazoleThe acetamide is linked to the triazole ring via a sulfur atom. sigmaaldrich.com

Pyridazine (B1198779), a six-membered aromatic ring with two adjacent nitrogen atoms, is another heterocyclic core of significant interest in drug discovery. nih.govontosight.ai Researchers have synthesized pyridazine-containing derivatives by coupling the this compound fragment with various pyridazine moieties. A key example is N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. vulcanchem.com Its synthesis is achieved through a three-step process culminating in the nucleophilic substitution reaction between N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide and 3-phenyl-6-hydroxypyridazine. vulcanchem.com Another related derivative is N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, which incorporates a partially saturated pyridazine ring system (a tetrahydrocinnoline). ontosight.ai

Table 4: Examples of Pyridazine-Containing Derivatives

Compound NameHeterocyclic SystemSynthesis NoteReference
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamidePyridazinoneFormed by coupling the chloroacetamide intermediate with 3-phenyl-6-hydroxypyridazine. vulcanchem.com
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamideTetrahydrocinnolinoneIncorporates a bicyclic, partially saturated pyridazine system. ontosight.ai

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a fused heterocyclic system that is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov These bicyclic structures are synthesized through multi-step sequences. rsc.org For instance, a common route involves the construction of the pyrimidine (B1678525) ring onto a pre-functionalized pyridine (B92270) precursor, such as a 2-aminonicotinic acid or 2-aminonicotinonitrile derivative. nih.govrsc.org The incorporation of the this compound fragment can be envisioned through the reaction of 3-chloro-4-methoxyaniline (B1194202) with a reactive intermediate of the pyrido[2,3-d]pyrimidine core, such as a chlorosubstituted version of the heterocycle. This links the N-(3-chloro-4-methoxyphenyl) group directly to the heterocyclic scaffold, creating potent and selective bioactive agents. nih.gov

Table 5: Representative Pyrido[2,3-d]pyrimidine Scaffold

Scaffold TypeGeneral Synthetic ApproachPotential Point of Attachment for N-(3-chloro-4-methoxyphenyl) FragmentReference
Pyrido[2,3-d]pyrimidineCyclization of a 2-aminonicotinonitrile precursor followed by further functionalization.Attachment of the 3-chloro-4-methoxyaniline to a reactive site (e.g., C4-chloro) on the synthesized scaffold. nih.govrsc.org

Structure-Property Relationship Studies for Modified Analogs

The relationship between the chemical structure of a molecule and its resulting properties, known as the structure-property relationship, is a cornerstone of medicinal chemistry and materials science. For derivatives of this compound, understanding how modifications to this scaffold influence its biological and physicochemical properties is crucial for the rational design of novel compounds with enhanced efficacy and specificity. Research in this area, while not always focused on this exact substitution pattern, provides valuable insights into the impact of various functional groups on the phenyl ring and the acetamide moiety.

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the molecule's lipophilicity, electronic properties, and steric profile, which in turn affect its ability to interact with biological targets, penetrate cell membranes, and undergo metabolic transformations.

A significant body of research has focused on the antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides. These studies have consistently demonstrated that the presence and position of halogen substituents on the phenyl ring play a critical role in determining the antibacterial and antifungal activity. For instance, it has been observed that halogenated substituents, particularly at the para-position of the phenyl ring, tend to enhance the antimicrobial efficacy of these compounds. nih.govnih.gov This is often attributed to an increase in lipophilicity, which facilitates the passage of the molecule through the lipid-rich cell membranes of microorganisms. nih.govnih.gov

The electronic effects of substituents also play a pivotal role. The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the entire molecule, influencing its reactivity and binding affinity for target enzymes or receptors. Studies on related N-phenylacetamide scaffolds have shown that the electronic properties of the substituents are fundamental to their biological activity.

To illustrate the impact of substitution on the antimicrobial properties of N-phenylacetamide analogs, the following data table, based on findings for a series of N-(substituted phenyl)-2-chloroacetamides, showcases how different functional groups and their positions on the phenyl ring can modulate the minimum inhibitory concentration (MIC) against various microorganisms. nih.govresearchgate.net

Table 1: Influence of Phenyl Ring Substitution on the Antimicrobial Activity (MIC in µg/mL) of Representative N-(substituted phenyl)-2-chloroacetamides

Compound Substitution Pattern S. aureus E. coli C. albicans
1 H 125 250 500
2 4-Cl 31.25 62.5 125
3 4-F 31.25 62.5 125
4 3-Br 62.5 125 250
5 4-CH₃ 125 250 500
6 4-OCH₃ 250 500 >500
7 4-NO₂ 62.5 125 250

Data is representative of trends observed in the literature for N-(substituted phenyl)-2-chloroacetamides and is intended for illustrative purposes.

From this representative data, several structure-property relationships can be deduced:

Halogenation: The presence of a halogen at the para-position (compounds 2 and 3 ) significantly enhances antimicrobial activity compared to the unsubstituted analog (1 ). A halogen at the meta-position (compound 4 ) also confers good activity, though slightly less than the para-substituted counterparts. This highlights the importance of both the electronic nature and the position of the halogen.

Electron-Donating Groups: The introduction of an electron-donating methyl group at the para-position (compound 5 ) does not lead to an improvement in activity compared to the unsubstituted analog. A stronger electron-donating methoxy group (compound 6 ) results in a decrease in activity.

Electron-Withdrawing Groups: A strong electron-withdrawing nitro group at the para-position (compound 7 ) leads to a notable increase in antimicrobial activity, comparable to some halogenated analogs.

Beyond antimicrobial applications, the substitution pattern on the N-phenylacetamide scaffold is also critical for other biological activities, such as enzyme inhibition. For instance, in the context of kinase inhibitors, the specific placement of hydrogen bond donors and acceptors, as well as hydrophobic groups, is essential for achieving high potency and selectivity. While direct structure-property relationship studies on this compound as a kinase inhibitor are not extensively available, research on analogous structures indicates that the chloro and methoxy substituents likely play a key role in orienting the molecule within the kinase active site and forming specific interactions with amino acid residues.

The physicochemical properties of these analogs are also heavily influenced by their substitution patterns. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides calculated logP (cLogP) values for a hypothetical series of analogs of this compound to illustrate these relationships.

Table 2: Predicted Physicochemical Properties of Modified this compound Analogs

Compound R¹ (at C3) R² (at C4) Molecular Formula Molecular Weight cLogP
Parent Cl OCH₃ C₉H₁₀ClNO₂ 199.63 1.85
Analog A Br OCH₃ C₉H₁₀BrNO₂ 244.09 2.01
Analog B F OCH₃ C₉H₁₀FNO₂ 183.18 1.62
Analog C Cl OH C₈H₈ClNO₂ 185.61 1.34
Analog D Cl OCF₃ C₉H₇ClF₃NO₂ 253.61 2.89
Analog E H OCH₃ C₉H₁₁NO₂ 165.19 1.35

cLogP values are estimations and serve for comparative purposes.

This data illustrates several key points:

Halogen Substitution: Replacing the chlorine at the 3-position with bromine (Analog A) increases the molecular weight and lipophilicity. Conversely, substitution with fluorine (Analog B) decreases both parameters.

Modification of the Methoxy Group: Demethylation of the methoxy group to a hydroxyl group (Analog C) reduces the molecular weight and significantly decreases lipophilicity, introducing a hydrogen bond donating group. Replacing the methoxy with a trifluoromethoxy group (Analog D) substantially increases the lipophilicity.

Removal of the Chloro Group: Removal of the chlorine atom (Analog E) leads to a decrease in both molecular weight and lipophilicity.

Role in Interdisciplinary Chemical Research

N-(3-Chloro-4-methoxyphenyl)acetamide has emerged as a versatile compound in various fields of chemical research. Its utility spans from being a critical tool in biochemical investigations and drug discovery to serving as a foundational unit in the synthesis of complex molecules and the study of molecular self-assembly. This section details its specific roles in these interdisciplinary areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.